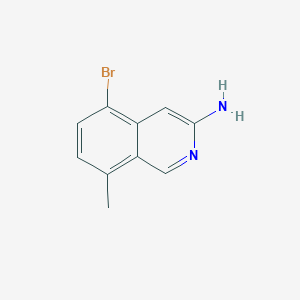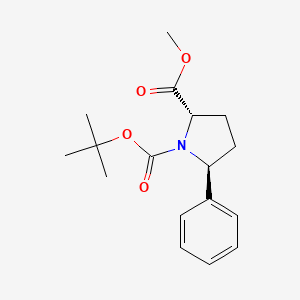
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.
1-tert-Butyl 2-methyl 5-phenylpyrrolidine: Lacks the dicarboxylate groups.
2-Methyl 5-phenylpyrrolidine: Lacks the tert-butyl and dicarboxylate groups.
Uniqueness
The uniqueness of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry and the presence of both tert-butyl and dicarboxylate groups
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(12-8-6-5-7-9-12)10-11-14(18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
PZMSMPJWIZIDPM-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


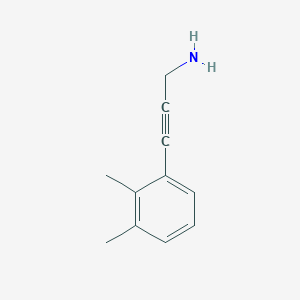
![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
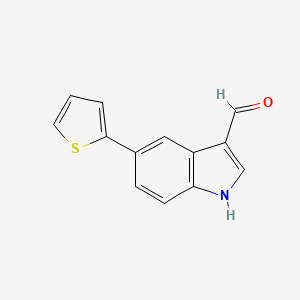
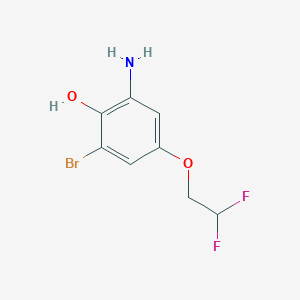
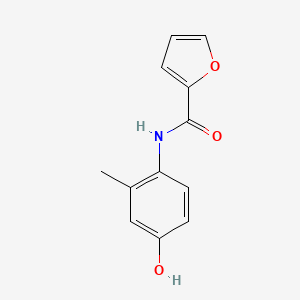
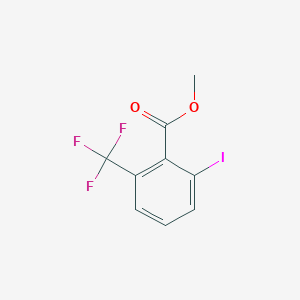
![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
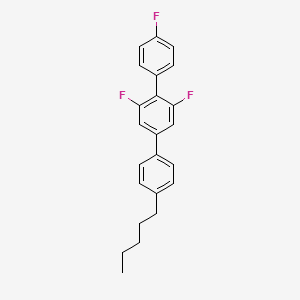
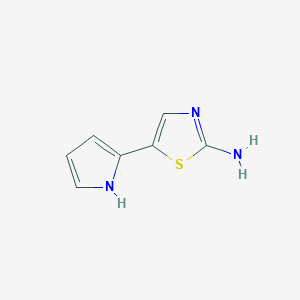
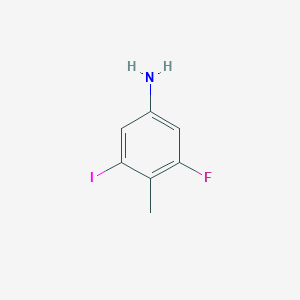
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
